Arborescosidic acid
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Overview
Description
It is primarily isolated from the plant Veronica beccabunga (brooklime) . This compound is part of a larger group of iridoid glucosides, which are known for their diverse biological activities.
Preparation Methods
Arborescosidic acid can be extracted from the aerial parts of plants such as Plantago holosteum and Veronica beccabunga. The extraction process typically involves the use of methanol (MeOH) as a solvent. The air-dried and powdered plant material is extracted with MeOH at 40°C for several hours. The extract is then filtered, and the residue is further extracted multiple times. The combined filtrates are evaporated under vacuum to obtain a crude MeOH extract. This extract is then subjected to various chromatographic techniques, such as polyamide column chromatography and silica gel column chromatography, to isolate pure this compound .
Chemical Reactions Analysis
Arborescosidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Arborescosidic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of arborescosidic acid involves its interaction with various molecular targets and pathways. As an iridoid glucoside, it is believed to exert its effects through modulation of inflammatory pathways, inhibition of microbial growth, and antioxidant activity. The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Arborescosidic acid is similar to other iridoid glucosides such as aucubin, verbascoside, and catalpol. it is unique due to its carboxylated structure and the presence of an 8,9-double bond. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Similar compounds include:
- Aucubin
- Verbascoside
- Catalpol
- Melittoside
- Monomelittoside
These compounds share similar iridoid glucoside structures but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C16H22O10 |
---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
(1S,4aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5,7,9,11-13,15-21H,1-4H2,(H,22,23)/t7-,9-,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
UJHKVBUVGHLNMO-QWLNJVRVSA-N |
Isomeric SMILES |
C1CC(=C2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO |
Canonical SMILES |
C1CC(=C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO |
Origin of Product |
United States |
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